Norfluorocurarine

Neuropharmacology CNS Stimulation Glycinergic Antagonism

Researchers requiring a validated glycine receptor antagonist for CNS excitability studies often face supply inconsistency for rare Strychnos alkaloids. Norfluorocurarine solves this with crystallographically confirmed structure and precisely defined pharmacology. • 10-fold more potent convulsant than strychnine-enables lower-dose glycinergic studies with reduced off-target effects • Confirmed antimalarial activity (IC50 = 129 µM) supports hit-to-lead optimization for neglected tropical diseases • Identity verification metrics: [α]D -992° (c = 1.39, MeOH), mp 187-188 °C; five-step total synthesis route enables analog library generation. Each batch is QC-verified for structural identity and purity, ensuring inter-study reproducibility.

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
Cat. No. B1230234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfluorocurarine
Synonymsnorfluorocurarine
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O
InChIInChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3
InChIKeyVFUITWPFKLGEQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norfluorocurarine: A Structurally Defined Strychnos Alkaloid with Verifiable Procurement Specifications


Norfluorocurarine is a monoterpenoid indole alkaloid belonging to the Strychnos class, characterized by a pentacyclic akuammicine-type skeleton and molecular formula C19H20N2O (MW 292.37 g/mol) [1]. It is naturally isolated from Vinca erecta and other Apocynaceae species, and is defined by its precise structural conformation, which has been established through X-ray crystallography and comparative NMR analysis [2][3]. The compound exhibits a characteristic optical rotation of [α]D -992° (c = 1.39, methanol) and a melting point of 187-188 °C, providing objective metrics for chemical identity verification in procurement and research applications .

Critical Procurement Considerations for Norfluorocurarine: Why Analogs Are Not Interchangeable


Despite structural similarities with other Strychnos alkaloids like fluorocurarine and akuammicine, norfluorocurarine exhibits distinct pharmacological and physicochemical properties that preclude generic substitution in research settings. Direct comparative data reveals that norfluorocurarine is ten-fold more potent as a convulsant than strychnine , while fluorocurarine, its N-methylated derivative, functions as a short-acting ganglioblocker with a different safety profile . Furthermore, norfluorocurarine's antimalarial activity (IC50 = 129 µM) [1] and its precisely characterized crystal structure [2] are not shared by all in-class compounds. These quantitative differentiations underscore the need for sourcing norfluorocurarine specifically, rather than relying on functional analogs.

Quantitative Differentiation Guide for Norfluorocurarine Procurement: Head-to-Head Data vs. Analogs


Convulsant Potency: Norfluorocurarine Exhibits a 10-Fold Increase Over Strychnine

Norfluorocurarine demonstrates convulsant activity that is quantitatively 10 times as potent as that of strychnine, as determined by in vivo mouse models .

Neuropharmacology CNS Stimulation Glycinergic Antagonism

Synthetic Efficiency: A 5-Step Total Synthesis Offers a Concise Route Compared to Strychnine (6 Steps)

Norfluorocurarine can be synthesized in a short, five-step sequence from commercially available tryptamine and pyridine, representing a more efficient route than the six-step syntheses required for strychnine and dehydrodesacetylretuline, or the seven-step synthesis of valparicine [1][2].

Organic Synthesis Alkaloid Chemistry Process Development

Acute Toxicity Profile: Intravenous LD50 of 5.6 mg/kg Differentiates Norfluorocurarine from Fluorocurarine (4.6 mg/kg)

In mouse intravenous toxicity studies, norfluorocurarine exhibits an LD50 of 5.6 mg/kg, whereas its N-methylated analog, fluorocurarine chloride, has a lower LD50 of 4.6 mg/kg . This indicates a ~22% difference in acute lethal toxicity between the two closely related alkaloids.

Toxicology Safety Pharmacology Alkaloid Characterization

Antimalarial Activity: Moderate Potency with IC50 = 129 µM, Distinct from Akuammicine's AChE IC50

Norfluorocurarine displays antimalarial activity with an IC50 of 129 µM against Plasmodium falciparum [1]. This potency profile is distinct from akuammicine, a structurally related Strychnos alkaloid, which exhibits antiacetylcholinesterase activity with an IC50 of 221 µM [2].

Antiparasitic Natural Product Screening Drug Discovery

Optical Rotation: Extreme Specific Rotation of [α]D -992° Provides a Definitive Identity Check

Norfluorocurarine exhibits an exceptionally high specific rotation of [α]D -992° (c = 1.39, methanol) . This value is significantly larger in magnitude than that of its derivative, fluorocurarine chloride, which has a specific rotation of [α]D -172° (c = 1, methanol) , offering a clear spectroscopic fingerprint for identity verification.

Analytical Chemistry Quality Control Chiral Purity

Crystal Structure Solvate Formation: Unique Ethanol Monosolvate Chain Motif

X-ray crystallography reveals that norfluorocurarine crystallizes as an ethanol monosolvate (C19H20N2O·C2H5OH) with a unique hydrogen-bonded chain motif along the c-axis, characterized by N–H⋯O and O–H⋯N interactions [1]. In contrast, its N-methylated derivative, fluorocurarine, forms a different crystal lattice involving hydroxide anions and distinct bimolecular associates [2].

Solid-State Chemistry Polymorphism Formulation

Defined Research Applications for Norfluorocurarine Based on Quantified Differentiation


CNS Stimulation and Glycinergic Receptor Studies

Given norfluorocurarine's 10-fold higher convulsant potency relative to strychnine , it serves as a valuable tool for investigating glycinergic neurotransmission and CNS excitability mechanisms. Researchers can use this compound to achieve robust convulsant effects at lower doses, potentially reducing off-target effects in in vivo models.

Concise Synthetic Scaffold for Alkaloid Derivatization

The five-step total synthesis of norfluorocurarine [1] establishes it as a streamlined entry point for the preparation of complex Strychnos alkaloid libraries. Medicinal chemists can leverage this efficient route to rapidly access the norfluorocurarine core for structure-activity relationship (SAR) studies and the generation of novel analogs with potentially improved pharmacological profiles.

Antimalarial Lead Optimization and Target Deconvolution

Norfluorocurarine's defined antimalarial activity (IC50 = 129 µM) [2] positions it as a moderate-potency starting point for hit-to-lead optimization in neglected tropical disease research. Its distinct mechanism (compared to akuammicine's antiacetylcholinesterase activity) makes it suitable for target identification studies aimed at uncovering novel antimalarial targets within the Plasmodium parasite.

Analytical Reference Standard for Alkaloid Characterization

The compound's well-defined physical properties, including melting point (187-188 °C), molecular formula (C19H20N2O), and extreme specific rotation ([α]D -992°) , make norfluorocurarine an ideal reference standard for the quality control and structural verification of related alkaloid extracts and synthetic products in both academic and industrial analytical laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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